Chemical and physical properties of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one
Chemical and physical properties of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of the compound 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one. Designed for professionals in research and development, this document synthesizes technical data with practical insights to facilitate its use in scientific endeavors.
Introduction and Molecular Overview
1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one (CAS No. 36467-33-1) is an organic compound featuring a multi-functionalized aromatic core. Its structure incorporates a propiophenone moiety, an ether linkage, and a terminal epoxide (oxirane) ring.[1] This unique combination of functional groups imparts a specific set of chemical and physical properties, making it a molecule of interest for further investigation in synthetic chemistry and potentially in the development of novel materials and therapeutics.
The presence of the reactive oxirane ring, a strained three-membered heterocycle, suggests a propensity for ring-opening reactions, a cornerstone of its chemical utility.[2] The aromatic ketone structure provides a rigid backbone and sites for further functionalization, while the ether linkage offers flexibility.
Molecular Structure
Caption: 2D structure of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one is presented below.
| Property | Value | Source |
| CAS Number | 36467-33-1 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Powder | Sigma-Aldrich |
| Melting Point | 71-72 °C | Sigma-Aldrich |
| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and polarity. | N/A |
| Solubility | Expected to be soluble in aromatic hydrocarbons and ketones.[3] Generally, organic compounds with one polar group for every 6-7 carbon atoms are soluble in moderately polar solvents like acetone and dichloromethane.[4] | Inferred |
| Storage | Sealed in a dry environment at 2-8°C.[1] | [1] |
Synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one
The synthesis of this compound can be logically approached as a two-step process. This proposed pathway is based on well-established and reliable organic reactions, ensuring a high degree of confidence in its viability.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-Hydroxypropiophenone
The precursor, 4-hydroxypropiophenone, can be synthesized via two primary, reliable methods:
-
Friedel-Crafts Acylation of Phenol: This classic electrophilic aromatic substitution involves reacting phenol with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The reaction is regioselective, yielding predominantly the para-substituted product due to steric hindrance at the ortho positions.
-
Fries Rearrangement of Phenyl Propionate: This rearrangement reaction converts phenyl propionate to 4-hydroxypropiophenone, also using a Lewis acid catalyst.[6][7][8] The Fries rearrangement is a robust method for producing hydroxyaryl ketones.[6][7][8]
Exemplary Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: In a fume hood, to a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0°C, slowly add aluminum chloride (AlCl₃, >1.0 eq).
-
Addition of Acylating Agent: Add propionyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one
This step employs the Williamson ether synthesis , a reliable and widely used method for preparing ethers.[9][10][11] It involves the reaction of a phenoxide ion with an alkyl halide. In this case, the phenoxide of 4-hydroxypropiophenone reacts with epichlorohydrin.
Exemplary Protocol for Williamson Ether Synthesis:
-
Formation of the Phenoxide: Dissolve 4-hydroxypropiophenone (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF). Add a base such as potassium carbonate (K₂CO₃, excess) to deprotonate the phenol.[12]
-
Nucleophilic Substitution: To the resulting suspension, add epichlorohydrin (1.0-1.2 eq) and heat the mixture to reflux. The reaction progress should be monitored by TLC.[12]
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by dissolving it in a suitable organic solvent, washing with water and brine, drying over anhydrous sodium sulfate, and removing the solvent. Further purification can be achieved by column chromatography or recrystallization.
Predicted Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (ortho to C=O) | ~7.9 | Doublet | 2H |
| Aromatic Protons (ortho to ether) | ~6.9 | Doublet | 2H |
| Oxirane CH | ~3.3-3.4 | Multiplet | 1H |
| Methylene (CH₂-O-Ar) | ~4.0-4.4 | Multiplet (dd) | 2H |
| Oxirane CH₂ | ~2.7-2.9 | Multiplet | 2H |
| Propanone CH₂ | ~3.0 | Quartet | 2H |
| Propanone CH₃ | ~1.2 | Triplet | 3H |
Rationale: Aromatic protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear downfield. Protons ortho to the electron-donating ether group will be shielded and appear upfield. The protons of the oxirane ring and the adjacent methylene group will exhibit complex splitting patterns due to coupling with each other.[13]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195-205 |
| Aromatic C (ipso to C=O) | ~130 |
| Aromatic C (ortho to C=O) | ~130 |
| Aromatic C (ortho to ether) | ~114 |
| Aromatic C (ipso to ether) | ~162 |
| Oxirane CH | ~50 |
| Methylene (CH₂-O-Ar) | ~70 |
| Oxirane CH₂ | ~45 |
| Propanone CH₂ | ~36 |
| Propanone CH₃ | ~8 |
Rationale: The carbonyl carbon is significantly deshielded and appears far downfield. Aromatic carbons attached to oxygen are also deshielded. The carbons of the strained oxirane ring appear in a characteristic region.[14]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (Aromatic Ketone) | Stretch | 1670-1690 (strong) |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1230-1270 (strong) |
| C-O-C (Aliphatic Ether) | Stretch | 1070-1150 (strong) |
| Oxirane Ring | C-O Stretch | ~810-950 and ~1250 |
| Aromatic C-H | Stretch | ~3030 |
| Aromatic C=C | Stretch | ~1600, 1580, 1500, 1450 |
| Aliphatic C-H | Stretch | 2850-3000 |
Rationale: The carbonyl stretch of an aromatic ketone is a strong, sharp peak. The C-O stretches of the ether and epoxide groups are also characteristic.[15][16][17][18]
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.
-
Molecular Ion (M⁺): m/z = 206
-
Acylium Ion: A prominent peak at m/z = 149 resulting from the cleavage of the bond between the carbonyl carbon and the aromatic ring.
-
Loss of the Propionyl Group: A peak corresponding to the loss of the C₂H₅CO group.
-
Fragments from the Oxiran-2-ylmethoxy Side Chain: Cleavage at the ether linkage and fragmentation of the oxirane ring will lead to a series of smaller fragment ions.
Rationale: Aromatic ketones often show a strong molecular ion peak. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway, leading to a stable acylium ion.[19][20]
Chemical Reactivity and Potential Applications
The reactivity of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one is dominated by the electrophilic nature of the oxirane ring. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[2][5][7][21]
Caption: Reactivity of the oxirane ring under acidic and basic conditions.
Reactivity under Acidic Conditions
In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will preferentially attack the more substituted carbon of the epoxide.[5][7][21]
Reactivity under Basic or Nucleophilic Conditions
Under basic or nucleophilic conditions, the nucleophile directly attacks one of the carbons of the epoxide ring in an Sₙ2-like fashion. Due to steric hindrance, the attack occurs at the less substituted carbon.[7][21]
Potential Applications
While specific applications for 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one have not been reported in the literature reviewed, its structure suggests several potential areas of use:
-
Intermediate in Organic Synthesis: The reactive epoxide handle allows for the introduction of a variety of functional groups, making it a potentially useful building block for more complex molecules.
-
Polymer Chemistry: Epoxides are monomers for the synthesis of polyethers.[22] This compound could be used to create polymers with pendant aromatic ketone groups, which could have interesting material properties.
-
Drug Discovery: The oxirane ring is a feature in some biologically active natural products and synthetic compounds.[2][16] The cytotoxicity of some epoxyketones has been noted.[2] Compounds containing both epoxide and aromatic ketone moieties have been investigated for their biological activities.[23] Further research could explore the potential of this molecule as a scaffold in medicinal chemistry.
Safety and Handling
Detailed toxicological data for 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one is not available. However, based on the functional groups present (epoxide and aromatic ketone), the following general safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[19][24]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[19][25]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with soap and water.[18][26]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the most current and complete safety information before handling any chemical.
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